molecular formula C14H20N2O2 B1439801 tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 597555-55-0

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B1439801
CAS No.: 597555-55-0
M. Wt: 248.32 g/mol
InChI Key: XAJYUOBKHFIVFN-RYUDHWBXSA-N
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Description

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 597555-55-0) is a chiral secondary amine derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol . It is characterized by a bicyclic indene scaffold substituted with a tert-butyl carbamate (Boc) group and an amino group at the (1S,2S) stereochemical configuration. The compound has a purity of ≥97% and is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and asymmetric catalysts . Its stereochemical rigidity and functional groups make it valuable for designing enzyme inhibitors, such as dipeptidyl peptidase IV (DPP-IV) inhibitors used in diabetes therapy .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYUOBKHFIVFN-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679388
Record name tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597555-55-0
Record name tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most common and reliable synthetic approach involves the carbamate protection of the chiral amine (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine using tert-butyl chloroformate (Boc-Cl) under basic conditions.

  • Reaction:
    (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine + tert-butyl chloroformate → tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

  • Conditions:

    • Base: Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) to neutralize HCl formed
    • Solvent: Commonly tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate
    • Temperature: Room temperature or slightly below (0–25 °C)
    • Reaction time: Several hours with stirring until completion
  • Purification:
    Column chromatography (silica gel with hexane/ethyl acetate gradient) or recrystallization to isolate the pure stereoisomer.

Stereochemical Control

  • The starting amine must be enantiomerically pure (1S,2S) to ensure the final product's stereochemical integrity.
  • Stereoselective amination or chiral auxiliary approaches are employed in the synthesis of the starting amine precursor.
  • Verification of stereochemistry is critical and achieved by chiral HPLC and X-ray crystallography.

Industrial Scale and Continuous Flow Synthesis

  • Industrial production favors continuous flow reactors for better control over reaction parameters (temperature, mixing, residence time), improving yield and purity.
  • Flow microreactors allow efficient heat transfer and scalability, reducing reaction times and waste generation compared to batch processes.

Detailed Reaction Conditions and Analytical Data

Step Reagents & Conditions Purpose Notes
1 (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine, tert-butyl chloroformate, TEA, THF, 0–25 °C, 3–6 h Carbamate protection Base neutralizes HCl; temperature control prevents racemization
2 Workup: aqueous extraction, drying (MgSO₄), solvent removal Isolation of crude product
3 Purification: silica gel chromatography (hexane/EtOAc gradient) or recrystallization Obtain pure stereoisomer Confirm purity by NMR and chiral HPLC

Research Findings and Optimization

  • Yield and Purity: Typical yields range from 70% to 90% with purity ≥97% after purification.
  • Stereochemical Purity: Critical to avoid contamination by (1R,2R) diastereomer; chiral HPLC using Chiralpak AD-H columns is standard for enantiomeric excess (ee) determination.
  • Stability: The Boc protecting group provides stability during further synthetic transformations and can be removed under acidic conditions when needed.

Additional Preparation Notes from Patents

  • Related patents describe preparation of tert-butyl carbamate derivatives of dihydroindenyl amines, confirming the use of tert-butyl chloroformate and amine precursors under mild conditions.
  • Some processes include trifluoroacetate salts of amine intermediates to improve solubility and reaction efficiency.
  • Industrial methods emphasize solvent choice and reaction time optimization to minimize by-products and racemization.

Summary Table of Preparation Methods

Preparation Aspect Details Reference
Starting Material (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine
Carbamate Source tert-Butyl chloroformate (Boc-Cl)
Base Triethylamine or sodium bicarbonate
Solvent THF, DCM, or ethyl acetate
Temperature 0–25 °C (room temperature)
Reaction Time 3–6 hours
Purification Silica gel chromatography or recrystallization
Scale-up Continuous flow reactors for industrial scale
Analytical Verification NMR, chiral HPLC, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidation typically leads to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction results in the formation of amines or alcohols.

    Substitution: Substitution reactions yield various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

The compound is characterized by its unique structure, which includes a tert-butyl group and an amino group. This configuration suggests potential interactions with biological systems, particularly as an enzyme inhibitor or modulator.

Antiviral Agents

Research indicates that compounds similar to tert-butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate may exhibit antiviral properties. For instance, studies on carbamate derivatives have shown efficacy against viral proteases, which are crucial in the life cycle of viruses such as HIV and SARS-CoV. The structural motifs present in this compound suggest it could be optimized to enhance its inhibitory activity against these targets.

Therapeutic Agents

The modulation of enzyme activity positions this compound as a candidate for treating diseases associated with enzyme dysregulation. For example, similar carbamates have been explored for their ability to inhibit serine proteases involved in inflammatory processes.

Case Study 1: Protease Inhibition

A comparative study focused on dipeptide-type compounds demonstrated that modifications to the structure can significantly enhance inhibitory activity against the SARS-CoV 3CL protease. The study reported IC₅₀ values in the low micromolar range for optimized derivatives, indicating a promising avenue for further research into this compound's potential as an antiviral agent.

Case Study 2: Enzyme Modulation

Research has shown that carbamate compounds can effectively modulate the activity of enzymes involved in metabolic pathways. In vitro studies indicated that certain structural features of this compound enhance its interaction with target enzymes, leading to altered metabolic outcomes.

Synthesis Routes

The synthesis of this compound typically involves:

Starting Materials : Readily available amino acids or derivatives.
Protection Strategies : Protecting functional groups to enhance yield and selectivity.
Common Reactions : Hydrolysis and amination under controlled conditions optimize product formation.

Research Findings

Ongoing research continues to explore the biological implications of this compound. Key findings emphasize the importance of understanding its reactivity and interaction with biological targets to fully leverage its potential in drug development.

Summary of Applications

Application TypeDescription
Antiviral AgentsPotential efficacy against viral proteases; structural optimization may enhance inhibitory activity.
Therapeutic AgentsPossible modulation of enzyme activity for treating diseases linked to enzyme dysregulation.
Enzyme InhibitionEvidence from studies showing effective inhibition of key enzymes involved in disease processes.

Mechanism of Action

The mechanism by which tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can be contextualized against related compounds, including stereoisomers, substituted derivatives, and analogs with modified functional groups. Below is a comparative analysis supported by data tables and research findings.

Stereochemical Variants

The compound’s stereochemistry significantly influences its reactivity and biological activity. Key stereoisomers include:

Compound Name Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences Reference
tert-Butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate (1R,2R) C₁₄H₂₀N₂O₂ 248.33 - Opposite stereochemistry reduces affinity for chiral receptors in DPP-IV inhibition assays.
tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (1R,2S) C₁₄H₂₀N₂O₂ 248.33 - Mixed stereochemistry results in lower synthetic yield (70–75%) compared to the (1S,2S) isomer (85–90%).

Research Insight : The (1S,2S) configuration exhibits superior enantioselectivity in catalytic applications, as demonstrated in asymmetric hydrogenation reactions .

Functional Group Modifications

Substituent variations alter physicochemical properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Reference
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Br at C7 C₁₄H₁₈BrNO₂ 312.20 1311994-14-5 Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Purity: 95%.
tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate OH at C3 C₁₄H₁₉NO₃ 249.31 1086378-71-3 Hydroxy group improves solubility (25 mM in DMSO) but reduces stability under acidic conditions.
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate CN at C4 C₁₅H₁₈N₂O₂ 258.32 1306763-31-4 Cyano group increases dipole moment, enhancing binding to hydrophobic enzyme pockets. Purity: 97%.

Research Insight: The cyano-substituted derivative shows promise in kinase inhibition studies due to its strong electron-withdrawing effects .

Structural Analogs

Compounds with similar scaffolds but divergent backbones include:

Compound Name Backbone Molecular Formula Molecular Weight (g/mol) CAS Number Applications Reference
rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride Methanol-substituted C₁₀H₁₄ClNO 191.23 - Intermediate for β-adrenergic receptor ligands. Purity: 95%.
tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate Carbamate at C5 C₁₄H₁₉NO₂ 233.31 695231-56-2 Used in peptide mimetics; lower molecular weight improves membrane permeability.

Research Insight : The 5-substituted carbamate analog demonstrates enhanced bioavailability in preclinical pharmacokinetic studies .

Biological Activity

Introduction

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS No. 597555-55-0) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group and an indene moiety, contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

PropertyValue
IUPAC Nametert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
CAS Number597555-55-0

The compound can be synthesized through the reaction of (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound primarily involves its interaction with enzymes. The carbamate group can form covalent bonds with active site residues of enzymes, leading to reversible inhibition of enzyme activity. This property makes it a useful tool in studying enzyme mechanisms and functions .

Enzyme Interaction

The compound has shown potential as a substrate in enzymatic reactions. For instance, it can be utilized in studies involving amino acid transport systems. The stereochemistry of the compound plays a crucial role in its interaction with these systems .

Research Applications

This compound is employed in various areas of biological research:

  • Enzyme Mechanism Studies : It serves as a substrate for studying the mechanisms of enzyme action.
  • Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific pathways.
  • Chemical Synthesis : It acts as a protecting group for amines in organic synthesis due to its stability and ease of removal.

Case Studies

Several studies have evaluated the biological effects of this compound:

Study 1: Enzymatic Activity Modulation

A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways. The results indicated that varying concentrations led to differential inhibition rates, showcasing its potential as an enzyme inhibitor.

Study 2: Transporter Substrate Evaluation

In another investigation focusing on amino acid transporters, the compound was shown to enter gliosarcoma cells via system-A amino acid transport mechanisms. This finding suggests its utility in targeting tumor cells selectively while minimizing uptake in normal tissues .

Comparative Analysis

When compared to similar compounds such as tert-butyl carbamate and tert-butyl-N-methylcarbamate, this compound exhibits unique steric and electronic properties due to the indene moiety. This uniqueness enhances its specificity for biological targets and reactivity in chemical synthesis .

CompoundUnique FeaturesBiological Activity
tert-butyl ((1S,2S)-2-amino-2,3-dihydro...Indene moiety enhances selectivityEnzyme inhibitor and substrate
tert-butyl carbamateLacks indene moietyGeneral use as a protecting group
tert-butyl-N-methylcarbamateContains methyl group instead of indeneSimilar applications but less specificity

Q & A

Q. What synthetic strategies are recommended for preparing tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate with stereochemical control?

Methodological Answer: The synthesis typically involves carbamate protection of a dihydroindenyl amine scaffold. Key steps include:

  • Stereoselective amination : Use of chiral auxiliaries or enantioselective catalysts to control the (1S,2S) configuration.
  • Carbamate protection : Reaction with tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/H₂O) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the desired stereoisomer .

Critical Note : Contamination by the (1R,2R) diastereomer can occur; verify stereochemical purity via X-ray crystallography or chiral HPLC .

Q. What analytical techniques are most effective for confirming the purity and stereochemical integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and detect impurities (e.g., residual solvents or diastereomers) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase to resolve enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via SHELX-based refinement (e.g., SHELXL for small-molecule structures) .

Q. How can computational methods like DFT predict the electronic properties and reactivity of this carbamate compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) provide insights into:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict chemical reactivity (e.g., nucleophilic amino group) .
  • Electrostatic Potential Maps : Identify regions prone to electrophilic attack (e.g., carbamate carbonyl oxygen) .
  • Thermodynamic Stability : Compare relative energies of stereoisomers to rationalize synthetic outcomes .

Q. Example Workflow :

Optimize geometry using Gaussian 02.

Calculate Mulliken charges and global electrophilicity index.

Validate with experimental IR/NMR data .

Q. What strategies address contradictions in reported diastereoselectivity during intramolecular cyclization reactions involving carbamate-protected amines?

Methodological Answer: Discrepancies in diastereoselectivity often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transition states with lower steric hindrance .
  • Temperature Control : Low temperatures (−78°C) enhance kinetic control, favoring minor diastereomers .
  • Catalytic Systems : Chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) improve enantioselectivity .

Case Study : Fluorination of a similar scaffold with DAST (diethylaminosulfur trifluoride) at −40°C achieved 85% diastereomeric excess, validated by ¹⁹F NMR .

Q. How does the tert-butyl carbamate group influence the compound’s bioavailability in pharmacological studies?

Methodological Answer: The Boc group enhances:

  • Metabolic Stability : Shields the amine from cytochrome P450 oxidation .
  • Membrane Permeability : LogP increases by ~1.5 units compared to free amines, improving blood-brain barrier penetration in CNS-targeted studies .
  • Solubility : Trade-off between lipophilicity and aqueous solubility can be mitigated via prodrug strategies (e.g., phosphate esters) .

Q. Comparative Data :

CompoundlogPPlasma Half-life (rat)
Boc-protected2.84.2 h
Free amine1.31.1 h

Q. What experimental approaches resolve contradictions in crystallographic data for carbamate derivatives?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-Rmerge datasets .
  • Hydrogen Bond Analysis : Compare packing motifs (e.g., N–H⋯O=C interactions) across polymorphs to explain stability differences .
  • High-Resolution Synchrotron Data : Resolve ambiguities in electron density maps (e.g., distinguishing NH₂ from solvent molecules) .

Example : A 1.0 Å resolution structure of a related carbamate confirmed intramolecular H-bonding between the amine and carbamate carbonyl .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

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